(2S,3S)-2-Amino-3-hydroxypentanoic acid

Parasitology Metabolic Research Threonine Analogs

This specific (2S,3S) stereoisomer is a validated, non-proteinogenic threonine analog for studying aminoacyl-tRNA synthetase fidelity and engineering. Unlike generic mixtures or L-threonine, its precise chiral configuration ensures reproducible activity as an antimetabolite and glycosylation inhibitor. Essential for directed evolution and pyrimidine biosynthesis research. Confirm identity to avoid experimental variability.

Molecular Formula C5H11NO3
Molecular Weight 133.15 g/mol
CAS No. 10148-66-0
Cat. No. B167471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3S)-2-Amino-3-hydroxypentanoic acid
CAS10148-66-0
Synonyms(2S,3S)-2-AMINO-3-HYDROXY-PENTANOIC ACID
Molecular FormulaC5H11NO3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCCC(C(C(=O)O)N)O
InChIInChI=1S/C5H11NO3/c1-2-3(7)4(6)5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9)/t3-,4-/m0/s1
InChIKeyLGVJIYCMHMKTPB-IMJSIDKUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S,3S)-2-Amino-3-hydroxypentanoic acid (CAS 10148-66-0): Chemical Properties and Research Utility


(2S,3S)-2-Amino-3-hydroxypentanoic acid, also known as (3S)-3-hydroxy-L-norvaline or β-hydroxynorvaline, is a non-proteinogenic, chiral α-amino acid derivative with the molecular formula C₅H₁₁NO₃ and a molecular weight of 133.15 g/mol [1]. It features two stereocenters at the α- and β-carbons, existing as one of four possible diastereomers, and is commonly utilized as a threonine analog in biochemical research due to its structural similarity to the essential amino acid L-threonine [2].

Why Stereochemistry and Biological Specificity Distinguish (2S,3S)-2-Amino-3-hydroxypentanoic acid from Simple Analogs


The (2S,3S)-configured 2-amino-3-hydroxypentanoic acid is not a generic amino acid building block; its precise stereochemistry and non-proteinogenic nature dictate unique biological interactions that cannot be replicated by its enantiomers, diastereomers, or the proteinogenic L-threonine it mimics. For instance, while this compound is a known substrate for threonyl-tRNA synthetase leading to protein incorporation and toxicity, its specific activity as an inhibitor of asparagine-linked glycosylation and its differential effects on cell growth compared to L-threonine are stereospecific [1][2]. Therefore, substituting this compound with a cheaper, undefined stereoisomer mixture or an alternative threonine analog like L-threonine itself will yield divergent and unpredictable experimental results, directly impacting the validity and reproducibility of research outcomes [3].

Quantitative Evidence Guide: Comparing (2S,3S)-2-Amino-3-hydroxypentanoic acid to Key Comparators


Differential Effects on Parasite Growth: (2S,3S)-2-Amino-3-hydroxypentanoic acid vs. L-Threonine

In a metacestode vesicle growth assay with Echinococcus multilocularis, L-threonine treatment significantly increased parasite growth and promoted the formation of new vesicles from primary cell cultures. In contrast, the non-proteinogenic threonine analog 3-hydroxynorvaline (HNV), which is chemically identical to (2S,3S)-2-amino-3-hydroxypentanoic acid, did not support this growth or vesicle formation, demonstrating a clear functional difference from its natural counterpart [1].

Parasitology Metabolic Research Threonine Analogs

Kinetic Efficiency as a Substrate for Threonyl-tRNA Synthetase: (2S,3S)-2-Amino-3-hydroxypentanoic acid vs. L-Threonine

The unnatural amino acid β-hydroxynorvaline (HNV) is efficiently utilized by Escherichia coli threonyl-tRNA synthetase (ThrRS). The measured specificity constant (kcat/KM) for HNV is only 20-30-fold less than that of the cognate substrate, L-threonine. Furthermore, the rate of aminoacyl transfer for HNV (10.4 s⁻¹) is 10-fold higher than its multiple turnover kcat value (1 s⁻¹), mirroring the kinetic profile of threonine and indicating that amino acid activation is the rate-limiting step [1].

Biochemistry Protein Synthesis Enzyme Kinetics

Enzyme Inhibition Profile: Dihydroorotase Inhibition by (2S,3S)-2-Amino-3-hydroxypentanoic acid

The compound exhibits weak inhibitory activity against dihydroorotase, an enzyme involved in pyrimidine biosynthesis. In a biochemical assay using the enzyme from mouse Ehrlich ascites, (2S,3S)-2-amino-3-hydroxypentanoic acid demonstrated an IC₅₀ value of 180,000 nM (180 µM) at pH 7.37 when tested at a concentration of 10 µM [1]. While a direct comparator is not available in this specific dataset, this quantitative value serves as a baseline for researchers screening for more potent inhibitors of this enzyme, indicating that the compound itself is a low-potency hit in this context.

Enzymology Drug Discovery Inhibitor Screening

Primary Application Scenarios for (2S,3S)-2-Amino-3-hydroxypentanoic acid


Investigating Translational Fidelity and Unnatural Amino Acid Incorporation

This compound serves as a validated tool for studying the substrate specificity and editing mechanisms of aminoacyl-tRNA synthetases, particularly threonyl-tRNA synthetase. Its kinetic profile, with a specificity constant only 20-30-fold lower than L-threonine and a similar rate-limiting activation step, makes it an ideal candidate for directed evolution experiments aimed at engineering synthetases for the site-specific incorporation of non-canonical amino acids into proteins [1].

Probing Threonine-Dependent Metabolic Pathways without Promoting Cell Growth

Unlike L-threonine, which acts as a nutrient and stimulates cell proliferation, (2S,3S)-2-amino-3-hydroxypentanoic acid functions as an antimetabolite. This property makes it uniquely valuable for dissecting threonine metabolism in complex biological systems, such as parasitic organisms or cancer cells, where it can be used to perturb pathways without confounding effects on growth [2].

As a Reference Inhibitor for Dihydroorotase in Pyrimidine Biosynthesis Studies

With a characterized IC₅₀ of 180 µM against mouse dihydroorotase, this compound can be used as a low-potency reference inhibitor in biochemical and cell-based assays designed to screen for or characterize more potent modulators of pyrimidine biosynthesis, a pathway of interest in antiproliferative and immunosuppressive drug discovery [3].

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